molecular formula C9H7N5O3 B3127033 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide CAS No. 338397-10-7

3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

Cat. No.: B3127033
CAS No.: 338397-10-7
M. Wt: 233.18 g/mol
InChI Key: PFUIPMAPEJSGLA-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

  • Melting Point : Approximately 210°C (decomposition) .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has explored the synthesis and chemical behavior of related triazole derivatives, highlighting their potential in creating new chemical entities. For instance, the study on the synthesis of new 4-(benzotriazol-1-yl)-1,2,3-triazole derivatives by Biagi et al. (1996) discusses the diazotization reaction of certain aminophenyl-carboxamido-amino-triazoles to evaluate their chemical behavior and structure, providing a basis for further chemical investigations into similar compounds (Biagi et al., 1996).

Heterogeneous Catalysis

A copper-based metal-organic framework was shown to be an efficient and recyclable heterogeneous catalyst for enamination of β-ketoesters, demonstrating the catalytic applications of triazole derivatives in organic synthesis (Zhao et al., 2013).

Energetic Materials Development

Compounds containing triazole units have been investigated for their potential as energetic materials. Xu et al. (2018) synthesized neutral 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds, showing promising properties such as high density and excellent detonation performances, highlighting the applicability of triazole derivatives in the field of energetic materials (Xu et al., 2018).

Antitrypanosomal Agents

Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides have been characterized for their in vitro antitrypanosomal activities, indicating the potential of these compounds in developing new treatments for Trypanosoma cruzi infections, a cause of Chagas disease (Papadopoulou et al., 2012).

Properties

IUPAC Name

3-nitro-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O3/c10-9(15)6-1-2-7(8(3-6)14(16)17)13-5-11-4-12-13/h1-5H,(H2,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUIPMAPEJSGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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